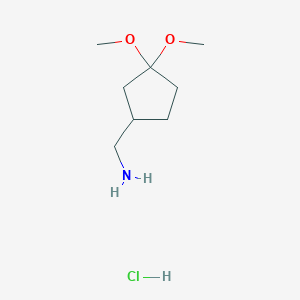![molecular formula C10H20ClNO2 B2861404 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 154602-53-6](/img/structure/B2861404.png)
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, commonly referred to as EHMC, is an organic compound . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.73 .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
A study on anticonvulsant enaminones, including derivatives of cyclohexanecarboxylic acid, reveals insights into hydrogen bonding patterns. These compounds, including variations like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit hydrogen bonds forming infinite chains of molecules. This understanding is crucial for designing new anticonvulsant drugs and understanding their interactions at the molecular level (Kubicki, Bassyouni, & Codding, 2000).
Tranexamic Acid Derivatives for Enhanced Absorption
Derivatives of tranexamic acid, closely related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, have been synthesized for better absorption. These derivatives, including 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(amino-methyl)cyclohexanecarboxylate hydrochloride, show improved absorption compared to tranexamic acid itself. This research is pivotal in developing drugs with enhanced bioavailability (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).
Polyesters with Functional Cyclic Esters
Research on the synthesis and polymerization of new cyclic esters, including those with functional groups like hydroxyl, bishydroxyl, amino, and carboxyl, has significant implications. Cyclohexanone derivatives, similar in structure to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, are integral in this process. This study is crucial for the development of hydrophilic aliphatic polyesters with potential applications in biomedical and environmental fields (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Aromatic Polyamides with Cyclohexane Structure
A study on the synthesis of aromatic polyamides containing the cyclohexane structure provides insights into new materials with enhanced thermal and chemical properties. These polyamides, derived from compounds structurally related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, show potential for various industrial applications due to their solubility and film-forming properties (Hsiao, Yang, Wang, & Chuang, 1999).
ACE Inhibitors from Cyclohexanedicarboxylic Acid Derivatives
Research on monoamidic derivatives of cyclohexanedicarboxylic acids, similar to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, explores their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds provide new structural insights for developing ACE inhibitors with different mechanisms of action and improved efficacy (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYIFSYCNRFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)


![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)

